![molecular formula C12H14O2 B14366054 (3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol CAS No. 90135-60-7](/img/structure/B14366054.png)
(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is a chiral organic compound with significant interest in various fields of scientific research. This compound features a biphenyl structure with hydroxyl groups at the 3 and 4 positions, making it a diol. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol typically involves the reduction of corresponding ketones or the dihydroxylation of alkenes. One common method is the catalytic hydrogenation of 3,4-dihydroxybiphenyl using a chiral catalyst to ensure the desired stereochemistry. Reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening for optimal catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia for amination.
Major Products
Oxidation: Formation of 3,4-diketobiphenyl or 3,4-biphenyldicarboxylic acid.
Reduction: Formation of 3,4-dihydroxycyclohexane.
Substitution: Formation of 3,4-dihalobiphenyl or 3,4-diaminobiphenyl.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol: The enantiomer of the compound with opposite stereochemistry.
3,4-Dihydroxybiphenyl: Lacks the tetrahydro structure but shares the biphenyl diol framework.
3,4-Dihydroxycyclohexane: Similar diol structure but with a cyclohexane ring instead of biphenyl.
Uniqueness
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is unique due to its specific stereochemistry and biphenyl structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90135-60-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(1R,2R)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
AAJIYIUKPOJDBS-VXGBXAGGSA-N |
Isomerische SMILES |
C1CC(=C[C@H]([C@@H]1O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)

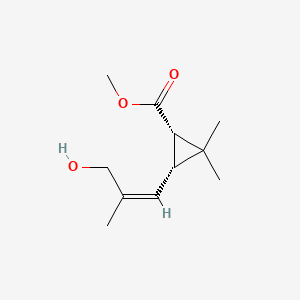
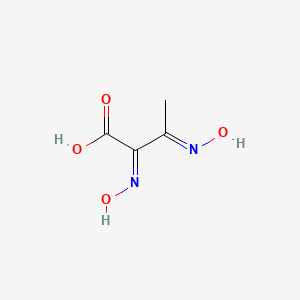
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
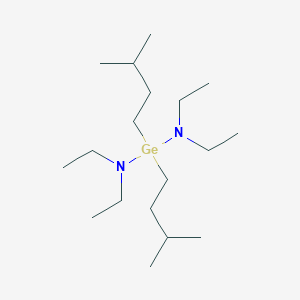
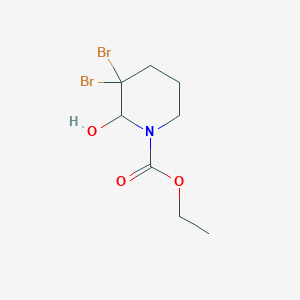
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
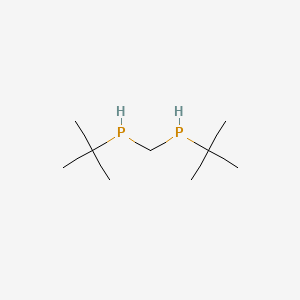
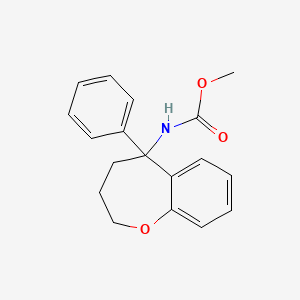
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
